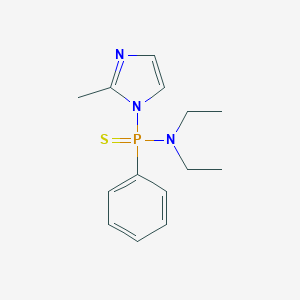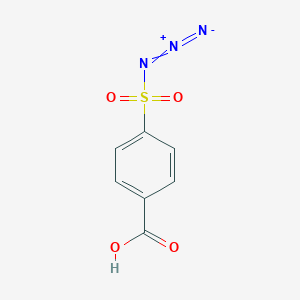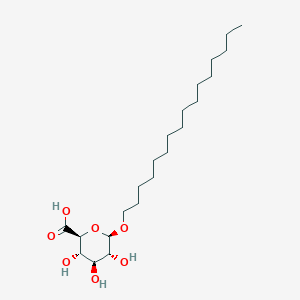
Pglcua
Overview
Description
Pglcua, also known as 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a synthetic compound. It contains a total of 71 bonds; 29 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .
Molecular Structure Analysis
Pglcua has a complex molecular structure. It contains a total of 71 bonds; 29 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .Scientific Research Applications
Enhancing Liposome Function : PGlcUA has been shown to significantly improve the function of liposomes, particularly by avoiding rapid removal from the bloodstream and reducing uptake by macrophages. This leads to longer circulation times in vivo, which is critical for effective drug delivery (Namba, Oku, Ito, Sakakibara, & Okada, 1992).
Cancer Therapy Applications : Research indicates that PGlcUA-modified liposomes can enhance the efficacy of antitumor agents. For instance, vincristine encapsulated in PGlcUA-liposomes showed a significant suppression of tumor growth and prolonged survival in mice with Meth A sarcoma (Tokudome, Oku, Doi, Namba, & Okada, 1996). Similarly, PGlcUA-modified liposomes have been effective in tumor imaging and treatment, showing promising results in photodynamic therapy and treatment of cancer with novel antitumor agents (Oku, 1999).
Targeting Tumor Tissues : PGlcUA-modified liposomes have been found to accumulate effectively in tumor tissue, leading to enhanced therapeutic effects of encapsulated drugs like adriamycin and 5-fluorouracil derivatives. This accumulation in tumor tissues suggests a potential for passive targeting, which could be beneficial in cancer treatments (Oku & Doi, 1994; Doi, Oku, Toyota, Shuto, Sakai, Itoh, & Okada, 1994).
Potential in Other Therapies : Beyond cancer treatment, PGlcUA has potential applications in other areas of medical research, including the development of new drug delivery systems and the study of drug responses in different genetic contexts (Relling, Krauss, Roden, Klein, Fowler, Terada, Lin, Riel-Mehan, Do, Kubo, Yee, Johnson, & Giacomini, 2017).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-hexadecoxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-22-19(25)17(23)18(24)20(29-22)21(26)27/h17-20,22-25H,2-16H2,1H3,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUQXEVPTHAOHS-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938533 | |
| Record name | Hexadecyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
17460-02-5 | |
| Record name | 1-O-Palmitylglucuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017460025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




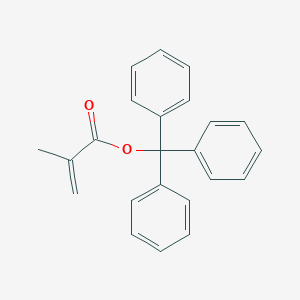

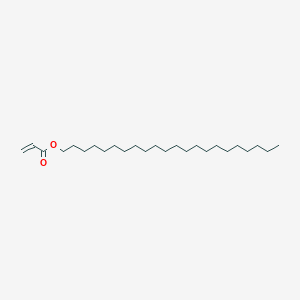
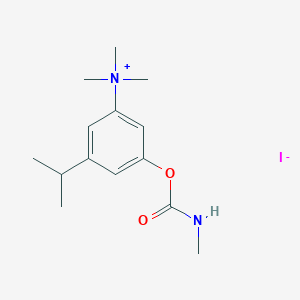
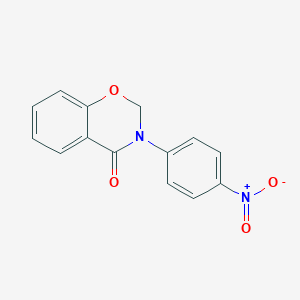



![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
